molecular formula C17H17N3O3S B2926996 N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide CAS No. 325812-65-5

N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide

Cat. No. B2926996
M. Wt: 343.4
InChI Key: BAAPLUPRPGCAEE-UHFFFAOYSA-N
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Description

“N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide” is a complex organic compound. It contains a benzimidazole derivative, specifically 5,6-Dimethylbenzimidazole . This compound is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .


Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Potential

Research has been conducted on the synthesis and pharmacological evaluation of various derivatives, highlighting the compound's relevance in drug development. For instance, a study on the synthesis, characterization, and evaluation of different 1,3,4-oxadiazole and acetamide derivatives, including compounds with similar sulfonyl and benzimidazole motifs, has been explored for their antibacterial and anti-enzymatic potential. These compounds exhibit varying degrees of activity against gram-negative and gram-positive bacterial strains, as well as enzyme inhibition capabilities, suggesting their potential in antimicrobial and anti-inflammatory applications (Nafeesa et al., 2017).

Biological Screening for Antimicrobial Activity

Another study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which shares structural similarities with the compound of interest, reported significant antibacterial, antifungal, and anthelmintic activities. This research underscores the utility of such compounds in developing new antimicrobial agents, potentially leading to treatments for various infections (Khan et al., 2019).

Molecular Docking and Chemical Analysis

Further investigations into novel benzenesulfonamide derivatives, including molecular docking and density functional theory (DFT) calculations, have provided insights into the interaction mechanisms of these compounds with biological targets. This research highlights the compound's potential in antitumor applications, demonstrating significant in vitro activity against cancer cell lines (Fahim & Shalaby, 2019).

Future Directions

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study . Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties of 5,6-Dimethylbenzimidazole may vary based on its structural features and substituent . In scientific research, 5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics . Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

properties

IUPAC Name

N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-8-16-17(9-12(11)2)20(10-18-16)24(22,23)15-6-4-14(5-7-15)19-13(3)21/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAPLUPRPGCAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide

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